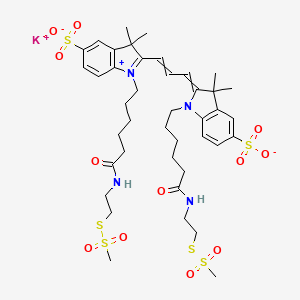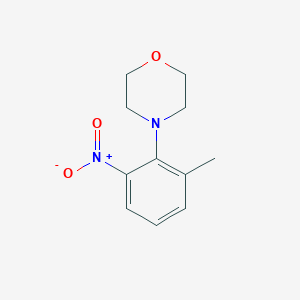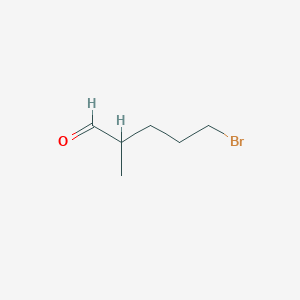
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is a thiol-reactive fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, capable of interacting with various biological molecules. This dye is known for its ability to bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Méthodes De Préparation
The synthesis of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves multiple steps, typically starting with the preparation of the cyanine dye core structure. The core structure is then functionalized with thiol-reactive groups to produce the bisfunctional dye. Industrial production methods often involve precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can alter the electronic properties of the dye, affecting its fluorescence.
Substitution: The thiol-reactive groups can undergo substitution reactions with thiol-containing biomolecules, forming stable covalent bonds.
Intercalation: The dye can intercalate into double-helical DNA, enhancing its fluorescence properties
Common reagents used in these reactions include oxidizing agents, reducing agents, and thiol-containing compounds. The major products formed from these reactions are typically fluorescently labeled biomolecules .
Applications De Recherche Scientifique
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays and studies.
Biology: Commonly employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools .
Mécanisme D'action
The mechanism of action of Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt involves its thiol-reactive groups forming covalent bonds with thiol-containing biomolecules. This interaction results in the stable labeling of the target biomolecule. Additionally, the dye’s ability to intercalate into double-helical DNA enhances its fluorescence, making it a valuable tool for detecting and visualizing DNA .
Comparaison Avec Des Composés Similaires
Cyanine 3 Bisfunctional MTSEA Dye, Potassium Salt is unique due to its bisfunctional thiol-reactive groups and its strong fluorescence upon DNA intercalation. Similar compounds include other cyanine dyes, such as Cyanine 5 and Cyanine 7, which also exhibit fluorescence but may differ in their reactive groups and spectral properties. The uniqueness of this compound lies in its specific reactivity and fluorescence characteristics .
Propriétés
Formule moléculaire |
C41H57KN4O12S6 |
|---|---|
Poids moléculaire |
1029.4 g/mol |
Nom IUPAC |
potassium;2-[3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate |
InChI |
InChI=1S/C41H58N4O12S6.K/c1-40(2)32-28-30(62(52,53)54)18-20-34(32)44(24-11-7-9-16-38(46)42-22-26-58-60(5,48)49)36(40)14-13-15-37-41(3,4)33-29-31(63(55,56)57)19-21-35(33)45(37)25-12-8-10-17-39(47)43-23-27-59-61(6,50)51;/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3,(H3-,42,43,46,47,52,53,54,55,56,57);/q;+1/p-1 |
Clé InChI |
HXJHQQZBPRMPJV-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)


![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)

![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)






